molecular formula C13H19Cl3N2O2 B554912 Melphalan hydrochloride CAS No. 3223-07-2

Melphalan hydrochloride

Cat. No.: B554912
CAS No.: 3223-07-2
M. Wt: 341.7 g/mol
InChI Key: OUUYBRCCFUEMLH-YDALLXLXSA-N
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Mechanism of Action

Target of Action

Melphalan hydrochloride primarily targets DNA within cells . It belongs to the class of drugs known as alkylating agents, which inhibit DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells .

Mode of Action

This compound works by chemically altering the DNA nucleotide guanine through a process called alkylation . This alkylation damages the DNA of cells, which prevents them from dividing and causes them to die . Since cancer cells divide faster than healthy cells, cancer cells are more sensitive to this damage .

Biochemical Pathways

This compound disrupts DNA synthesis or transcription, which are functions necessary for cells to survive . By interfering with these processes, this compound slows or stops the growth of cancer cells in the body .

Pharmacokinetics

The bioavailability of this compound when taken orally ranges from 25–89% . It undergoes hydrolysis to inactive metabolites . The elimination half-life of this compound is approximately 1.5 ± 0.8 hours , and it is excreted through the kidneys .

Result of Action

The primary result of this compound’s action is the death of both dividing and non-dividing tumor cells . This leads to a slowdown or cessation of the growth of cancer cells in the body . Severe bone marrow suppression with resulting infection or bleeding may occur .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal impairment has a higher impact in increasing melphalan exposure compared with obesity . Additionally, the drug should be handled carefully to avoid inhalation of dust from the spilled material .

Biochemical Analysis

Biochemical Properties

Melphalan hydrochloride is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription . This action affects cells that divide rapidly, such as cancer cells and cells of the bone marrow .

Cellular Effects

This compound’s cytotoxicity is related to the extent of its interstrand cross-linking with DNA . It is active against both resting and rapidly dividing tumor cells . In multiple myeloma cells, it has been observed to cause a metabolic switch conforming to the Warburg effect (aerobic glycolysis), and an elevated oxidative stress response mediated by VEGF/IL8-signaling .

Molecular Mechanism

This compound chemically alters the DNA nucleotide guanine through alkylation, and causes linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .

Temporal Effects in Laboratory Settings

This compound is eliminated from plasma primarily by chemical hydrolysis to monohydroxymelphalan and dihydroxymelphalan . Aside from these hydrolysis products, no other melphalan metabolites have been identified .

Dosage Effects in Animal Models

In animal models, potentially active levels of this compound after superselective ophthalmic artery infusion were achieved in the vitreous . Low systemic exposure was found in animals and children . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis and RNA synthesis . It chemically alters the DNA nucleotide guanine through alkylation, which inhibits these synthesis processes .

Transport and Distribution

The volume of distribution of this compound ranges from approximately 35.5 to 185.7 L/m² . Penetration into cerebrospinal fluid is low . Serum albumin is the major binding protein, accounting for approximately 40% to 60% of the plasma protein binding, while α1-acid glycoprotein accounts for about 20% of the plasma protein binding .

Subcellular Localization

This compound, being an alkylating agent, primarily interacts with DNA within the nucleus of the cell . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Preparation Methods

    Synthetic Routes: Melphalan is synthesized through alkylation of L-phenylalanine with nitrogen mustard (bis(2-chloroethyl)amine).

    Reaction Conditions: The reaction typically occurs in anhydrous conditions using appropriate solvents.

    Industrial Production: Melphalan is produced on an industrial scale, ensuring high purity and quality.

  • Chemical Reactions Analysis

      Reactions: Melphalan undergoes reactions due to its nitrogen mustard functional groups.

      Common Reagents: Nitrogen mustard, L-phenylalanine, and appropriate solvents.

      Major Products: The primary product is melphalan itself, which forms covalent bonds with DNA and RNA.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying alkylating agents and their effects on biomolecules.

      Biology: Investigated for its impact on cell growth, DNA repair, and apoptosis.

      Medicine: Essential in cancer treatment protocols, especially for hematopoietic stem cell transplantation.

      Industry: Employed in pharmaceutical research and development.

  • Comparison with Similar Compounds

      Uniqueness: Melphalan’s nitrogen mustard structure sets it apart from other alkylating agents.

      Similar Compounds: Mechlorethamine, cyclophosphamide, and chlorambucil are related compounds.

    Properties

    IUPAC Name

    (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OUUYBRCCFUEMLH-YDALLXLXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H19Cl3N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60872785
    Record name Melphalan hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60872785
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    341.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
    Record name MELPHALAN
    Source NCI Investigational Drugs
    URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt
    Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

    CAS No.

    3223-07-2
    Record name Melphalan hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3223-07-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Melphalan hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Melphalan hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Melphalan hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60872785
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name MELPHALAN HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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